molecular formula C12H16ClN3O B12426132 4-Methylamino antipyrine-d3 (hydrochloride)

4-Methylamino antipyrine-d3 (hydrochloride)

Cat. No.: B12426132
M. Wt: 256.74 g/mol
InChI Key: NNONRTWOIVTAHL-MUTAZJQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylamino antipyrine-d3 (hydrochloride) involves the deuteration of 4-Methylamino antipyrine (hydrochloride). Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to produce the deuterium-labeled compound . The specific reaction conditions and synthetic routes are proprietary and typically involve specialized techniques to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 4-Methylamino antipyrine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The production is carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methylamino antipyrine-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 4-Methylamino antipyrine-d3 (hydrochloride) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX-1, COX-2, and COX-3, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles .

Comparison with Similar Compounds

4-Methylamino antipyrine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their isotopic composition and specific applications in research and industry.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

256.74 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H/i2D3;

InChI Key

NNONRTWOIVTAHL-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C.Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl

Origin of Product

United States

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